Formamidine, 1,1'-dithiodi-, dihydrochloride

Hydrometallurgy Gold Leaching Electrochemistry

Researchers often face slow Cu deposition in formaldehyde-free electroless plating and inefficient Au leaching. Formamidine Disulfide Dihydrochloride (CAS 14807-75-1) solves these with its unique redox-active disulfide bridge. • Cu deposition rates of 2-16 μm/h in hypophosphite plating baths. • 10:1 Tu/FDS ratio maximizes gold dissolution, minimizing thiourea waste. • Superior hydrolytic stability vs. other hydrohalide salts extends shelf-life. White to light-yellow crystalline powder, ≥98% purity. For microelectronics, hydrometallurgy, and oligo synthesis.

Molecular Formula C2H8Cl2N4S2
Molecular Weight 223.2 g/mol
CAS No. 14807-75-1
Cat. No. B086961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine, 1,1'-dithiodi-, dihydrochloride
CAS14807-75-1
Molecular FormulaC2H8Cl2N4S2
Molecular Weight223.2 g/mol
Structural Identifiers
SMILESC(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-]
InChIInChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H
InChIKeyBFJQSCVWXZOXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formamidine Disulfide Dihydrochloride Overview


Formamidine, 1,1'-dithiodi-, dihydrochloride (also known as Formamidine disulfide dihydrochloride or FDS) is an organic disulfide salt derived from the oxidation of thiourea [1]. It is a white to light-yellow crystalline powder with a molecular weight of 223.15 g/mol . This compound is recognized for its redox-active disulfide bridge and is employed as an intermediate and specialty reagent in diverse fields, including metal plating, hydrometallurgy, and organic synthesis [2].

Redox-active disulfide reagent for metal plating and hydrometallurgy
Intermediate for organic synthesis of thiazoles and sulfur-containing compounds
Catalyst reported for gold dissolution in acidic thiourea systems

FDS Generic Substitution Failure


Generic substitution with in-class compounds like thiourea, its N-substituted derivatives, or other disulfide-forming agents is not scientifically valid due to significant differences in stability, redox behavior, and functional performance. The hydrochloride salt of this specific formamidine disulfide exhibits unique hydrolytic and thermal stability compared to its hydrohalide counterparts [1], and its derivatives show a distinct redox potential profile that directly impacts their utility and shelf-life in solution [2]. Furthermore, its specific molecular structure dictates its adsorption behavior on metal surfaces, which is not replicated by other accelerators or oxidants, directly influencing process efficiency in electroless plating and hydrometallurgical extraction [3].

Hydrolytic and thermal stability profile may differ from other hydrohalide salts, limiting direct interchangeability.
Redox behavior may not transfer from N-substituted thiourea derivatives, affecting process reproducibility.
Surface adsorption behavior on gold is not replicated by other accelerators, which can alter catalytic performance.

FDS Performance Evidence


Optimal Tu/FDS Ratio for Gold Dissolution

In gold dissolution processes using thiourea (Tu) as a lixiviant, the addition of this formamidine disulfide (FDS) as a catalyst and stabilizer demonstrates a quantifiable optimal ratio. A Tu/FDS ratio of 10:1 is identified as the condition for achieving maximum gold dissolution rate while minimizing thiourea decomposition, a key performance metric not defined for other accelerators [1].

Tu/FDS Ratio
Head-to-head
Reported 10:1 Tu/FDS ratio for maximum gold dissolution rate and minimized thiourea decomposition.
Defines formulation parameter for gold recovery efficiency.
Acidic thiourea, 0.5–0.7 V vs. SCE.
Hydrometallurgy Gold Leaching Electrochemistry

Hydrochloride Salt Stability vs. Other Hydrohalides

Among the hydrohalide salts of 1,1′-dithiodiformamidine, the hydrochloride form demonstrates the greatest stability, while the hydriodide is the most labile, readily liberating iodine [1].

Salt Stability
Head-to-head
Hydrochloride salt reported most stable; hydriodide most labile, liberates iodine.
Hydrochloride form may support shelf-life predictability.
Aqueous and organic solvents.
Chemical Stability Material Science Synthesis

Redox Stability vs. N-Substituted Thioureas

Potentiometric studies on formamidine disulfide derivatives show that the oxidized forms of N-phenylthiourea and N-acetylthiourea are unstable and decompose within 30-60 minutes, whereas the redox systems of unsubstituted thiourea and thiosemicarbazide (forming diamminoformamidine disulfide) exhibit stable, reproducible potentials [1].

Redox Stability
Class-level inference
Unsubstituted FDS shows stable reproducible potential; N-phenyl/N-acetyl derivatives decompose within 30–60 min.
Core FDS structure provides reproducible redox behavior.
1 M HCl, 25.0 °C.
Analytical Chemistry Redox Chemistry Reagent Stability

Adsorption Behavior on Gold vs. Thiourea

On gold electrodes, formamidine disulfide (FDS) exhibits weak physisorption with the S-S bond parallel to the surface, and it undergoes homolytic dissociation to yield adsorbed thioureate. This mechanism is distinct from the stronger adsorption observed for thiourea (TU) and thioureate [1].

Adsorption on Gold
Head-to-head
FDS: weak physisorption with S–S bond parallel to surface; thiourea: stronger adsorption.
Adsorption mechanism may influence catalytic activity.
DFT and spectroscopy on gold electrodes.
Electrochemistry Surface Science Catalysis

Gold Dissolution Kinetics with FDS Catalyst

The kinetics of gold dissolution in acid thiourea solutions using formamidine disulfide (FDS) as an oxidant have been quantified, providing a clear mathematical model for process control. The reaction rate is first-order with respect to thiourea concentration and half-order with respect to FDS concentration, with an apparent activation energy of 43.4 kJ/mol [1].

Dissolution Kinetics
Head-to-head
Rate = k[Tu][FDS]^0.5; apparent activation energy 43.4 kJ/mol.
Kinetic model supports process control optimization.
Rotating disc electrode, acidic thiourea.
Hydrometallurgy Reaction Kinetics Process Optimization

FDS Optimized Application Scenarios


Non-Formaldehyde Electroless Copper Plating Accelerator

As a potent accelerator in electroless copper plating baths, this compound enables high deposition rates in formaldehyde-free systems. Its use is supported by its inclusion in patented plating formulations and its demonstrated ability to increase copper film deposition rates to a range of 2 to 16 micrometers per hour when used with hypophosphite reducing agents [1]. The compound's unique adsorption and catalytic properties on metal surfaces make it a critical component for achieving desired film thickness and quality in microelectronics manufacturing [2].

Catalytic Oxidant for Gold Hydrometallurgy

In the hydrometallurgical extraction of gold, this compound serves as a superior oxidant and catalyst in acidic thiourea leaching solutions. Its performance is backed by a defined kinetic model and an optimal 10:1 Tu/FDS ratio for maximizing gold dissolution rate while minimizing costly thiourea decomposition [3]. This allows for more efficient and predictable gold recovery from ores and concentrates compared to using thiourea alone or other oxidants [4].

Stable Intermediate for Organic and Medicinal Synthesis

The compound's superior stability among its hydrohalide counterparts makes it the preferred salt for use as a building block in organic synthesis, including the preparation of heterocycles like 2-aminothiazoles [5]. Its well-defined redox stability is also critical for applications where it acts as a sulfhydryl enzyme inhibitor, as its predictable decomposition profile ensures reproducible biological assay results [6].

Sulfurization Agent for Oligonucleotide Synthesis

This formamidine disulfide has been identified as a particularly suitable and cost-effective sulfurizing agent for introducing thiophosphate linkages in oligonucleotide synthesis, an alternative to less stable or more expensive reagents. Its advantages stem from its simple, high-yield synthesis from cheap starting materials like thiourea, making it an attractive option for large-scale nucleic acid therapeutics manufacturing [7].

Application
Selection Property
Validation Focus
Electroless copper plating accelerator
Redox-active disulfide accelerator
Plating rate and film quality in non-formaldehyde baths
Gold hydrometallurgy oxidant
Thiourea–formamidine disulfide redox system
Gold dissolution rate and reagent consumption
Organic synthesis intermediate
Hydrochloride salt form stability
Reproducible reactivity in heterocycle synthesis
Oligonucleotide sulfurization agent
Cost-effective disulfide reagent
Thiophosphate linkage efficiency and scalability

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